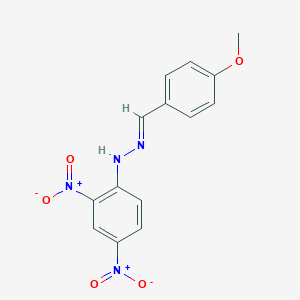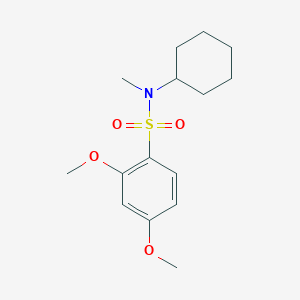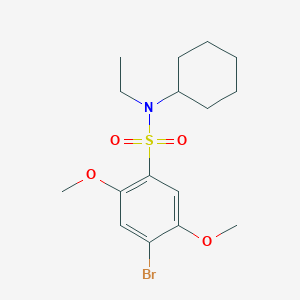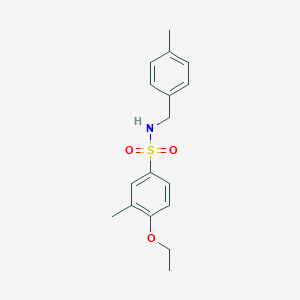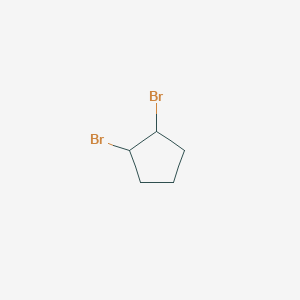
trans-1,2-Dibromocyclopentane
Descripción general
Descripción
trans-1,2-Dibromocyclopentane: is an organic compound with the molecular formula C5H8Br2 . It is a stereoisomer of 1,2-dibromocyclopentane, where the two bromine atoms are positioned on opposite sides of the cyclopentane ring. This compound is of interest due to its unique structural properties and its applications in various chemical reactions and industrial processes.
Mecanismo De Acción
Target of Action
Trans-1,2-Dibromocyclopentane is a chemical compound that primarily targets organic synthesis reactions. It is used as a reagent in various chemical reactions due to its unique structure and properties .
Mode of Action
This compound is a stereoisomer, meaning it has the same molecular formula and sequence of bonded atoms as its cis counterpart, but a different spatial orientation . In this compound, the two bromine atoms are on opposite faces of the cyclopentane ring . This spatial configuration can influence the compound’s reactivity and the type of reactions it can participate in.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of Cyclopentene: The most common method for preparing trans-1,2-dibromocyclopentane involves the bromination of cyclopentene. This reaction typically occurs in the presence of bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an anti-addition mechanism, leading to the formation of the trans isomer.
Industrial Production Methods: Industrially, the bromination process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: trans-1,2-Dibromocyclopentane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). These reactions typically occur under basic conditions.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form cyclopentene. This reaction involves the removal of hydrogen bromide (HBr) from the molecule.
Reduction Reactions: The compound can be reduced to cyclopentane by using reducing agents such as zinc (Zn) in the presence of hydrochloric acid (HCl).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products:
Substitution: Corresponding substituted cyclopentane derivatives.
Elimination: Cyclopentene.
Reduction: Cyclopentane.
Aplicaciones Científicas De Investigación
Chemistry:
Stereochemistry Studies: trans-1,2-Dibromocyclopentane is used as a model compound in stereochemistry to study the effects of substituents on the stability and reactivity of cycloalkanes.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential pharmacological activities and as building blocks in drug synthesis.
Industry:
Polymer Production: It is used in the production of polymers and resins where brominated compounds are required for flame retardancy.
Comparación Con Compuestos Similares
cis-1,2-Dibromocyclopentane: The cis isomer has both bromine atoms on the same side of the cyclopentane ring, leading to different physical and chemical properties compared to the trans isomer.
1,2-Dichlorocyclopentane: Similar structure but with chlorine atoms instead of bromine, resulting in different reactivity and applications.
1,2-Diiodocyclopentane: Contains iodine atoms, which are larger and more reactive than bromine, leading to distinct chemical behavior.
Uniqueness: trans-1,2-Dibromocyclopentane is unique due to its specific stereochemistry, which influences its reactivity and the types of reactions it can undergo. The trans configuration provides distinct advantages in certain synthetic applications where the spatial arrangement of substituents is critical.
Propiedades
IUPAC Name |
(1R,2R)-1,2-dibromocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCGLSZQABMYGU-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10230-26-9 | |
| Record name | trans-1,2-Dibromocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the pseudorotation of trans-1,2-dibromocyclopentane?
A: Understanding the conformational preferences of this compound is crucial for predicting its reactivity and interactions with other molecules. By analyzing the ¹H-NMR spectra, researchers can determine the energy barriers between different conformations and gain insights into the molecule's dynamic behavior in solution. [] This information can then be extrapolated to understand how similar cyclic systems behave.
Q2: How does the solvent affect the conformational equilibrium of this compound?
A: The research by Altona et al. [] investigated the influence of solvent polarity on the pseudorotation potential of this compound. They found that the conformational preferences were influenced by the solvent, with different solvents stabilizing specific conformations to varying degrees. This highlights the importance of considering solvent effects when studying the structure and reactivity of this compound.
Q3: What can the activation parameters for the thermal racemization of this compound tell us about its reaction mechanism?
A: The study by Bannister et al. [] investigated the kinetics of thermal racemization for this compound and several other dihalides. They found an activation energy of 31.2 kcal/mol for this compound, with a low activation entropy. These findings support a racemization mechanism involving a diaxial-diequatorial rearrangement, similar to what has been proposed for other steroidal and cyclohexyl trans-1,2-dibromides.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


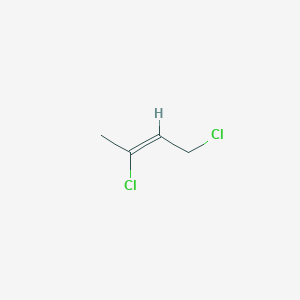
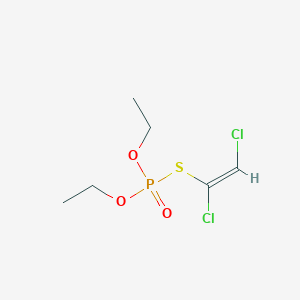

![[3S-(3alpha,3aalpha,5abeta,8E,9bbeta)]-3a,5,5a,9b-tetrahydro-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8(3H,4H)-dione 8-oxime](/img/structure/B238926.png)
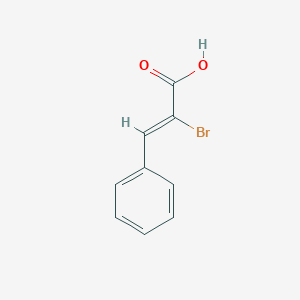
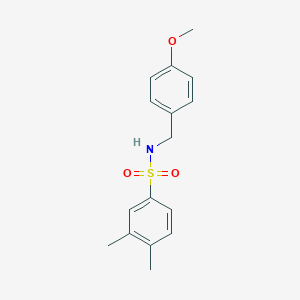
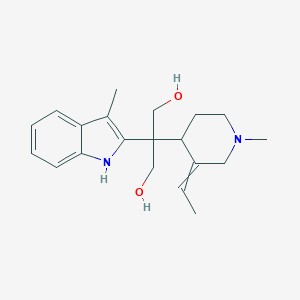
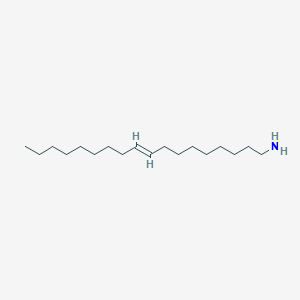
![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)
